Home > Products > Screening Compounds P67654 > 2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide - 1170108-08-3

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Catalog Number: EVT-3352333
CAS Number: 1170108-08-3
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

Compound Description: These compounds are a series of pyrazoline derivatives with a benzothiazole substituent. They were synthesized by condensing 2-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines []. Biological activity studies revealed that derivatives with a chlorine substituent exhibited increased toxicity against six bacterial strains. Further, the presence of a methoxy group in conjunction with chlorine enhanced toxicity [].

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

Compound Description: This series of compounds are triazole derivatives featuring a benzothiazole unit. They were synthesized via cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with various aromatic aldehydes [].

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel and highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist [, ]. It exhibits high-affinity binding to the 5-HT2A receptor and acts as a functional inverse agonist, inhibiting inositol phosphate accumulation []. APD791 demonstrates potent antiplatelet activity by inhibiting 5-HT-mediated amplification of ADP-stimulated platelet aggregation in both human and dog platelets []. It also effectively inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings []. Oral administration of APD791 in dogs resulted in both acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation []. Additionally, two active metabolites, APD791-M1 and APD791-M2, were identified after oral administration of APD791 in dogs, both displaying similar affinity and selectivity profiles to APD791 [].

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is recognized as the first centrally active, positive allosteric modulator of both rat and human metabotropic glutamate receptor 5 (mGluR5) []. This compound exhibits an EC50 value of 77 nM in potentiating mGluR5-mediated responses in rat cortical astrocytes, indicating its effectiveness in enhancing receptor activity []. Furthermore, CDPPB displays a Ki value of 3.76 μM in displacing [3H]methoxyPEPy binding in membranes of cultured HEK-293 cells expressing rat mGluR5, signifying its affinity for the allosteric antagonist binding site []. Further studies on CDPPB analogs revealed that certain compounds within this series also act as positive allosteric modulators of mGluR1, expanding their potential therapeutic applications [].

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is an analog of CDPPB, exhibiting significantly higher potency in both binding and functional assays. It has a Ki value of 156 nM for displacing [3H]methoxyPEPy binding and an EC50 value of 9.6 nM in potentiating mGluR5-mediated responses in cortical astrocytes []. The enhanced potency of VU-1545 compared to CDPPB is attributed to the presence of a nitro group in the para-position of the benzamide moiety and a fluorine atom in the ortho-position of the 1-phenyl ring [].

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71, an analog of CDPPB, demonstrates selectivity for mGluR1. At a concentration of 10 μM, it exhibits a 2.5-fold potentiation of glutamate-induced calcium transients in cells expressing mGluR1 [].

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Compound Description: This compound is a benzothiazole derivative containing a 4,5-dihydropyrazole ring. The pyrazole ring in this compound adopts a specific conformation, with dihedral angles of 5.40° and 6.72° relative to the benzothiazole and phenyl rings, respectively []. Additionally, it exhibits a dihedral angle of 85.72° with the methoxy-substituted benzene ring []. The crystal structure analysis reveals the presence of C—H⋯π interactions linking the molecules [].

(E)-3-[1-n-butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]-2-en monocalcium arginyl salt

Compound Description: This compound is a complex salt form of an endothelin receptor antagonist. It is specifically designed for its pharmaceutical properties, highlighting its potential in treating conditions related to endothelin receptor activity [, ].

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound features a 4,5-dihydropyrazole ring connected to two quinoline ring systems, with one quinoline ring having a methoxy and methyl substituent and the other quinoline ring having a chlorine, methyl, and phenyl substituent. The dihydropyrazole ring adopts an envelope conformation, and the two quinoline rings are oriented at a dihedral angle of 71.43° []. The crystal structure reveals intermolecular C—H⋯N hydrogen bonds forming chains of molecules along the b axis, as well as C—H⋯π and π–π interactions [].

3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19)

Compound Description: Compound 19, belonging to a novel series of acetylenyl-containing benzamide derivatives, acts as a potent glucokinase activator, exhibiting an EC50 of 27 nM and causing a 2.16-fold increase in glucose uptake []. It also displays an impressive glucose AUC reduction of 47.4% at a dose of 30 mg/kg in an oral glucose tolerance test in C57BL/6J mice, significantly higher than the 22.6% reduction observed with sitagliptin at the same dose []. Notably, compound 19 effectively lowers basal glucose levels in C57BL/6J mice without posing a significant risk of hypoglycemia []. These findings led to the selection of compound 19 as a promising candidate for further preclinical development for the treatment of type 2 diabetes [].

Overview

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a unique structural arrangement comprising a benzothiazole moiety linked to a pyrazole ring, which is further connected to a benzamide group. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmaceutical research.

Source

The compound can be synthesized through various chemical methods, and it is available for purchase from chemical suppliers specializing in research-grade compounds. Its molecular formula is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S with a molecular weight of approximately 424.5 g/mol.

Classification

This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its structure. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties, making it significant in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step synthetic routes. One common approach begins with the formation of the benzothiazole core through cyclization reactions involving o-phenylenediamine and carbon disulfide. Subsequent steps include the formation of the pyrazole ring and the final coupling with the benzamide moiety.

Technical Details

The synthesis may utilize various reagents and conditions:

  • Cyclization: Utilizing carbon disulfide in the presence of a base to form the benzothiazole.
  • Formation of Pyrazole: Involves reacting appropriate hydrazines with carbonyl compounds.
  • Final Coupling: The benzamide can be formed by reacting an amine with an acid chloride derived from benzoic acid derivatives .
Molecular Structure Analysis

Structure

The molecular structure of 2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide can be represented as follows:

C21H20N4O4S\text{C}_{21}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}

This structure features:

  • A benzothiazole ring (a fused benzene and thiazole).
  • A pyrazole ring substituted at specific positions.
  • A benzamide functional group that enhances its biological activity.

Data

The compound exhibits a melting point that varies depending on purity but typically falls within a range suitable for further applications in research settings. Spectroscopic data (NMR, IR) can be utilized to confirm its structure .

Chemical Reactions Analysis

Reactions

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride are feasible.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions are possible on both the benzothiazole and pyrazole rings.

Technical Details

Common reagents and conditions include:

  • Oxidation: Potassium permanganate under acidic conditions.
  • Reduction: Sodium borohydride in methanol or ethanol.
    These reactions can yield important derivatives that may enhance biological activity or alter solubility properties .
Mechanism of Action

Process

The primary mechanism of action for 2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide involves its interaction with cyclooxygenase enzymes (COX). By inhibiting these enzymes, the compound affects the arachidonic acid pathway, leading to reduced production of prostaglandins, which are mediators of inflammation.

Data

Studies indicate that this compound demonstrates significant inhibition of COX enzymes, resulting in anti-inflammatory effects. The binding affinity and selectivity for COX isoforms can be assessed through molecular docking studies .

Physical and Chemical Properties Analysis

Physical Properties

The compound is generally characterized by:

  • A solid state at room temperature.
  • Solubility in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical stability can vary based on environmental conditions such as pH and temperature. The presence of functional groups allows for diverse reactivity, making it suitable for further modifications in synthetic chemistry .

Applications

Scientific Uses

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an anti-inflammatory agent.
  • Biological Studies: Explored for interactions with various enzymes and receptors, contributing to drug discovery efforts.
  • Material Science: Used as a building block for synthesizing more complex organic materials with specific properties.

Properties

CAS Number

1170108-08-3

Product Name

2-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

IUPAC Name

2-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)14-6-4-5-7-16(14)27-3)24(23-12)20-21-15-9-8-13(26-2)11-17(15)28-20/h4-11H,1-3H3,(H,22,25)

InChI Key

FKXKSQLGTYQVRZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC4=C(S3)C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.